molecular formula C25H27N7O2 B6548600 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one CAS No. 946314-90-5

1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one

Cat. No.: B6548600
CAS No.: 946314-90-5
M. Wt: 457.5 g/mol
InChI Key: XEVTXRURQMYDKX-UHFFFAOYSA-N
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Description

1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one is a synthetic small molecule featuring a complex heterocyclic architecture centered on a [1,2,3]triazolo[4,5-d]pyrimidine core . This scaffold is of significant interest in medicinal chemistry and drug discovery, as it is structurally analogous to purine bases, allowing it to interact with a variety of biological targets . The molecule is further functionalized with a 4-ethoxyphenyl group attached to the triazole ring and a piperazine linker that is acylated with a 2-(3-methylphenyl)acetyl group . This specific molecular design suggests potential for high affinity and selectivity in biochemical applications. Compounds based on the triazolo[4,5-d]pyrimidine framework are frequently investigated for their diverse biological activities. Research on analogous structures has indicated potential in developing agents with antiviral, anticancer, and anti-inflammatory properties, making this chemotype a valuable template for probing enzyme mechanisms and cellular pathways . The presence of the piperazine moiety enhances solubility and provides a versatile handle for molecular recognition by enzymes and receptors, such as kinases and phosphodiesterases . This product is intended for research and development purposes in laboratory settings. It is supplied as a high-purity compound for use in assays such as high-throughput screening, target identification, and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new therapeutic possibilities and to further understand the biochemical interactions of heterocyclic small molecules. This chemical is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-3-34-21-9-7-20(8-10-21)32-25-23(28-29-32)24(26-17-27-25)31-13-11-30(12-14-31)22(33)16-19-6-4-5-18(2)15-19/h4-10,15,17H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVTXRURQMYDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CC(=C5)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one represents a novel class of triazolopyrimidine derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazolopyrimidine core and a piperazine moiety. Its molecular formula is C23H29N9OC_{23}H_{29}N_9O, with a molecular weight of 447.54 g/mol. The presence of ethoxy and methyl groups contributes to its lipophilicity and potential bioactivity.

Research indicates that this compound interacts with several key biological targets:

  • Kinase Inhibition : The compound has shown significant inhibitory activity against various kinases involved in cell signaling pathways. This inhibition can lead to altered cell proliferation and survival rates, particularly in cancer cells.
  • Induction of Apoptosis : Studies have demonstrated that it can induce apoptosis in cancer cell lines by activating apoptotic pathways while inhibiting anti-apoptotic proteins, thereby promoting programmed cell death .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AnticancerInduces apoptosis in various cancer cell lines; inhibits tumor growth .
AntimicrobialExhibits moderate to high antimicrobial activity against bacteria and fungi .
AntiviralPotential antiviral properties have been noted; further studies are needed .
Anti-inflammatoryShows promise in reducing inflammation through modulation of inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study reported that the compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. Molecular docking studies suggested strong binding affinity to specific kinase targets involved in cancer progression .
  • Antimicrobial Properties : Another investigation highlighted its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent. The study utilized minimum inhibitory concentration (MIC) assays to quantify its effectiveness .
  • Anti-inflammatory Effects : Research has also focused on its anti-inflammatory properties, demonstrating that it can reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Studies have shown that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. For instance, compounds similar to this one have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways.

Neuropharmacological Effects

Piperazine derivatives are known for their neuroactive properties. This compound's structure suggests potential interactions with neurotransmitter systems, particularly in treating anxiety and depression. Preclinical studies have indicated that such compounds may enhance serotonin and dopamine signaling.

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of triazole-containing compounds. Research has indicated that they may exhibit activity against a range of pathogens, including bacteria and fungi, which could be useful in developing new antimicrobial agents.

Case Studies

StudyFocusFindings
AnticancerThe compound showed IC50 values in the micromolar range against breast cancer cell lines, indicating significant growth inhibition.
NeuropharmacologyIn vivo studies demonstrated anxiolytic-like effects in rodent models, suggesting potential for anxiety disorders treatment.
AntimicrobialExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Triazole Substituent Piperazine-Linked Group Molecular Formula Molecular Weight (g/mol) Key Features
Compound A (Target) 4-Ethoxyphenyl 2-(3-Methylphenyl)ethan-1-one C₃₀H₃₁N₇O₂ 545.62 Ethoxy group enhances lipophilicity; 3-methylphenyl may influence steric bulk .
1-{4-[3-(4-Methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one 4-Methoxyphenyl 2-Phenoxyethan-1-one C₂₃H₂₃N₇O₃ 445.47 Methoxy group reduces metabolic stability compared to ethoxy .
{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}[4-(trifluoromethyl)phenyl]methanone 4-Methylphenyl 4-Trifluoromethylbenzoyl C₂₆H₂₂F₃N₇O 521.50 Trifluoromethyl group increases electronegativity and binding affinity .
3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one 3,4-Dimethoxyphenyl 4-Phenylpiperazinyl ethyl ketone C₂₇H₂₈N₈O₃ 548.58 Dimethoxy groups enhance solubility; phenylpiperazine may target serotonin receptors .

Structural and Functional Implications

Substituent Effects on Lipophilicity
  • Ethoxy vs.
  • Trifluoromethyl Group : The trifluoromethyl-substituted analog (Table 1, row 3) exhibits higher electronegativity, which could improve target binding through halogen bonding .
Piperazine-Linker Modifications
  • Phenoxyethanone vs. Benzoyl: The phenoxyethanone moiety in Compound A and its methoxy analog introduces a ketone oxygen, which may participate in hydrogen bonding, whereas the benzoyl group in the trifluoromethyl analog provides rigidity .
  • 3-Methylphenyl vs.
Bioactivity Hypotheses
  • Kinase Inhibition : Similar scaffolds inhibit Aurora kinases and cyclin-dependent kinases (CDKs) .
  • Epigenetic Modulation : Analogous compounds show HDAC inhibitory activity, as demonstrated by similarity indexing studies using Tanimoto coefficients (e.g., 70% similarity to SAHA, an HDAC inhibitor) .

Preparation Methods

Condensation of Aminotriazoles with Diketones

The reaction between 5-amino-1,2,4-triazole and 1,3-diketones under basic conditions forms the triazolopyrimidine ring. For instance, condensation of 5-amino-1H-1,2,4-triazole with 1-(4-ethoxyphenyl)propane-1,3-dione in ethanol with sodium ethoxide yields 7-hydroxy-3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidine. Chlorination of the 7-hydroxy intermediate using phosphoryl chloride (POCl₃) at reflux generates the reactive 7-chloro derivative, a pivotal intermediate for subsequent nucleophilic substitutions.

Aza-Wittig Reaction for Ring Formation

An alternative approach employs iminophosphoranes in aza-Wittig reactions with isocyanates. For example, reacting β-ethoxycarbonyliminophosphorane with 4-ethoxyphenyl isocyanate produces carbodiimides, which cyclize in the presence of piperazine derivatives to form the triazolopyrimidine core. This method benefits from high regioselectivity and compatibility with diverse aryl groups.

Functionalization with Piperazine

Introducing the piperazine moiety at position 7 of the triazolopyrimidine core requires careful control to avoid disubstitution.

Nucleophilic Aromatic Substitution

The 7-chloro-triazolopyrimidine undergoes displacement with piperazine in polar aprotic solvents (e.g., DMF, NMP) at elevated temperatures (80–100°C). Using a 2:1 molar ratio of piperazine to chloro intermediate ensures monosubstitution, yielding 7-(piperazin-1-yl)-3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidine. Excess piperazine is avoided to prevent bis-adduct formation.

Protonation-Assisted Monosubstitution

Protonating piperazine as its monohydrochloride salt prior to reaction suppresses disubstitution. This method, validated for analogous piperazine derivatives, involves reacting 7-chloro-triazolopyrimidine with piperazine-1-ium chloride in acetonitrile at room temperature, achieving >85% monosubstitution efficiency.

Introduction of the Ethanone Side Chain

The final step involves acylating the secondary amine of the piperazine ring with 2-(3-methylphenyl)acetyl chloride.

Acylation Under Mild Conditions

Treating 7-(piperazin-1-yl)-triazolopyrimidine with 2-(3-methylphenyl)acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C affords the target compound in 70–75% yield. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance acylation rates while minimizing side reactions.

Microwave-Assisted Optimization

Microwave irradiation (100°C, 150 W, 20 min) in dimethylacetamide (DMAc) accelerates the acylation step, improving yields to 82–85% and reducing reaction times from hours to minutes. This approach aligns with green chemistry principles by lowering energy consumption.

Alternative Synthetic Routes

One-Pot Sequential Assembly

A three-component reaction strategy combines iminophosphorane, 4-ethoxyphenyl isocyanate, and pre-functionalized piperazine derivatives in a single pot. Sodium ethoxide catalyzes the tandem aza-Wittig/cyclization/acylation sequence, streamlining the synthesis into one operational step. Yields for this route range from 74–87%, depending on substituent electronic effects.

Flow Reactor Prototyping

Continuous flow systems enable large-scale production. In a prototype reactor, the acylation step achieves 90% conversion at 50°C with a residence time of 10 minutes, demonstrating scalability and reproducibility.

Catalytic and Solvent Considerations

Reaction StepCatalystSolventTemperature (°C)Yield (%)
Triazolopyrimidine formationSodium ethoxideEthanol8078–85
ChlorinationPOCl₃Toluene11092
Piperazine substitutionNoneNMP10088
AcylationDMAPDCM0–575
Microwave acylationNoneDMAc100 (MW)85

Challenges and Solutions

  • Regioselectivity in Triazolopyrimidine Formation : Electron-donating groups (e.g., 4-ethoxy) on the phenyl ring direct cyclization to the desired position, minimizing isomeric byproducts.

  • Piperazine Disubstitution : Protonation of piperazine as its hydrochloride salt ensures >90% monosubstitution, critical for downstream reactions.

  • Ethanone Side Chain Stability : Storage of 2-(3-methylphenyl)acetyl chloride under argon at −20°C prevents decomposition, maintaining reagent efficacy .

Q & A

Q. What are the key synthetic strategies for constructing the triazolo[4,5-d]pyrimidine core in this compound?

The triazolo[4,5-d]pyrimidine moiety can be synthesized via cyclization reactions involving nitropyrimidines or nitroarenes. Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates (e.g., ) offers a high-yield route. Alternatively, condensation of hydrazine derivatives with α,β-unsaturated ketones (as in ) can yield substituted triazoles. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity and reduce side products .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Use a combination of:

  • NMR : Assign proton environments (e.g., 4-ethoxyphenyl protons at ~6.8–7.2 ppm, piperazine protons as broad singlets).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C27H29N7O2).
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., triazole-pyrimidine fusion site), as demonstrated in and for similar triazolopyrimidines .

Q. How can the purity of the compound be validated for biological assays?

Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Use a gradient elution (e.g., 10%–90% acetonitrile in water with 0.1% TFA) to achieve baseline separation of impurities. Purity ≥95% is recommended, as per standards in and .

Advanced Research Questions

Q. What computational methods can predict the compound’s binding affinity to kinase targets?

Perform molecular docking (e.g., AutoDock Vina) using crystal structures of kinases (e.g., CDK2, EGFR) from the PDB. Focus on the triazolopyrimidine core’s potential to form hydrogen bonds with kinase hinge regions. Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays .

Q. How can regiochemical inconsistencies in the triazole-pyrimidine fusion be resolved during synthesis?

If NMR data conflicts with expected regiochemistry (e.g., ambiguous coupling patterns), use NOESY to probe spatial proximity of protons. Alternatively, synthesize a regiochemical isomer via a distinct route (e.g., ’s nitroarene cyclization) and compare spectral data .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

  • Structural modifications : Replace the 4-ethoxyphenyl group with a bioisostere (e.g., 4-fluorophenyl) to reduce oxidative metabolism (see for fluorinated analogs).
  • In vitro assays : Test stability in liver microsomes (human/rat) and identify metabolic soft spots via LC-MS/MS .

Q. How can solvent effects influence the compound’s solubility in formulation studies?

Use Hansen solubility parameters (HSPs) to screen co-solvents (e.g., PEG 400, DMSO). For low aqueous solubility (<10 µM), employ amorphous solid dispersions or cyclodextrin complexation. Validate via dynamic light scattering (DLS) and dissolution testing .

Methodological Challenges and Solutions

Addressing low yields in the final coupling step (piperazine-ethanone linkage):

  • Catalyst optimization : Replace traditional bases (e.g., K2CO3) with milder conditions (e.g., Cs2CO3 in DMF at 60°C).
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h, improving yield by 20–30% (as in ’s Pd-catalyzed protocols) .

Interpreting conflicting bioactivity data across cell lines:

  • Dose-response curves : Ensure IC50 values are calculated across ≥3 independent experiments.
  • Off-target profiling : Use kinome-wide screens (e.g., KinomeScan) to identify non-specific binding. Cross-reference with ’s findings on structurally related triazolopyrimidines .

Data Contradiction Analysis

Resolving discrepancies between in vitro and in vivo efficacy:

  • Pharmacokinetic (PK) profiling : Measure plasma half-life, Cmax, and bioavailability in rodent models.
  • Tissue distribution studies : Use radiolabeled compound (e.g., 14C) to assess penetration into target organs.
  • Metabolite identification : Compare in vitro metabolites (microsomes) with in vivo plasma samples .

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